Chlorpromazine Hydrochloride

Catalog No.
S523552
CAS No.
69-09-0
M.F
C17H19ClN2S.ClH
C17H20Cl2N2S
M. Wt
355.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorpromazine Hydrochloride

CAS Number

69-09-0

Product Name

Chlorpromazine Hydrochloride

IUPAC Name

3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;hydrochloride

Molecular Formula

C17H19ClN2S.ClH
C17H20Cl2N2S

Molecular Weight

355.3 g/mol

InChI

InChI=1S/C17H19ClN2S.ClH/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H

InChI Key

FBSMERQALIEGJT-UHFFFAOYSA-N

SMILES

Array

solubility

greater than or equal to 100 mg/mL at 75 °F (NTP, 1992)

Synonyms

2-Chloro-N,N-dimethyl-10H-phenothiazine-10-propanamine Hydrochloride; 2-Chloro-10-[3-(dimethylamino)propyl]phenothiazine Hydrochloride; Klorproman; Marazine; Norcozine; Torazina; Tranzene;

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl

The exact mass of the compound Chlorpromazine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 75° f (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 226514. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Chlorpromazine Hydrochloride (CAS: 69-09-0) is a highly water-soluble phenothiazine derivative that serves as a critical reference standard across neuropharmacology, cellular biology, and drug delivery research. While clinically recognized as a broad-spectrum typical antipsychotic and D2 dopamine receptor antagonist, its primary procurement value in research and industrial settings lies in its established roles as a highly permeable central nervous system (CNS+) calibration standard in blood-brain barrier (BBB) assays and as the universally recognized pharmacological inhibitor of clathrin-mediated endocytosis (CME). By providing a stable, highly soluble, and well-characterized baseline for membrane permeability and cellular uptake mechanisms, Chlorpromazine Hydrochloride ensures assay reproducibility and reliable benchmarking against newer, more experimental compounds [1].

Substituting Chlorpromazine Hydrochloride with its free base form or alternative endocytosis inhibitors introduces severe processability and data interpretation risks. The free base form is practically insoluble in aqueous media, leading to catastrophic precipitation in physiological buffers and rendering it unusable for in vitro cellular assays or liquid formulations without high concentrations of organic solvents [1]. Furthermore, substituting chlorpromazine with other endocytosis inhibitors, such as filipin or genistein, shifts the blockade from clathrin-mediated to caveolae-mediated pathways, fundamentally invalidating mechanistic cellular uptake studies [2]. In receptor profiling, replacing it with highly selective D2 antagonists like haloperidol fails to replicate the broad-spectrum multi-receptor (D2, 5-HT2A, H1) baseline required for comprehensive off-target screening panels [3].

Aqueous Solubility and Buffer Compatibility: HCl Salt vs. Free Base

For in vitro assays and liquid formulations, the salt form of chlorpromazine is strictly required due to extreme differences in aqueous solubility. Chlorpromazine Hydrochloride exhibits exceptional water solubility, exceeding 1000 mg/mL across a broad pH range [1]. In stark contrast, the intrinsic solubility of the chlorpromazine free base is severely limited to approximately 0.0017 mg/mL at 25 °C [2]. This >500,000-fold difference dictates procurement; utilizing the free base in physiological buffers leads to immediate precipitation, whereas the HCl salt allows for stable, high-concentration aqueous stock solutions without relying on DMSO.

Evidence DimensionAqueous Solubility at 25 °C
Target Compound DataChlorpromazine Hydrochloride (>1000 mg/mL)
Comparator Or BaselineChlorpromazine free base (0.0017 mg/mL)
Quantified Difference>500,000-fold higher aqueous solubility
ConditionsAqueous media, 25 °C

Ensures complete dissolution and prevents precipitation in physiological buffers, which is critical for reproducible cellular dosing and aqueous formulation development.

Standardized Inhibition of Clathrin-Mediated Endocytosis (CME)

Chlorpromazine Hydrochloride is the industry-standard pharmacological tool for distinguishing clathrin-mediated endocytosis (CME) from other cellular entry pathways. It acts by inhibiting dynamin GTPase activity (dynamin I IC50 = 6.8 µM) and effectively blocks transferrin uptake via CME with an IC50 of 17.4 µM [1]. While newer inhibitors like Pitstop 2 offer higher potency (IC50 = 1.9 µM), chlorpromazine remains the preferred, cost-effective baseline standard due to its well-documented, reversible mechanism and extensive historical validation in nanoparticle and viral entry assays [2].

Evidence DimensionInhibition of Transferrin Uptake (CME Blockade IC50)
Target Compound DataChlorpromazine Hydrochloride (IC50 = 17.4 µM)
Comparator Or BaselinePitstop 2 (IC50 = 1.9 µM)
Quantified DifferenceModerate, highly validated baseline potency vs. ultra-high potency experimental inhibitor
ConditionsIn vitro cellular transferrin uptake assay

Provides a universally recognized, cost-effective positive control for validating clathrin-dependent cellular uptake mechanisms in drug delivery and virology research.

High-Permeability (CNS+) Benchmark for PAMPA-BBB Assays

In central nervous system (CNS) drug discovery, parallel artificial membrane permeability assays (PAMPA) require reliable calibration standards. Chlorpromazine Hydrochloride is universally utilized as a high-permeability (CNS+) reference compound, demonstrating a permeability coefficient (Pe) of 7.1 ± 0.9 × 10^-6 cm/s [1]. This provides a stark, quantifiable contrast to low-permeability (CNS-) controls such as lomefloxacin, which exhibits a Pe of only 0.9 ± 0.4 × 10^-6 cm/s [1]. This robust membrane permeation profile makes chlorpromazine an indispensable standard for validating artificial lipid membrane integrity and predicting in vivo brain penetration [2].

Evidence DimensionPAMPA-BBB Permeability Coefficient (Pe)
Target Compound DataChlorpromazine Hydrochloride (7.1 ± 0.9 × 10^-6 cm/s)
Comparator Or BaselineLomefloxacin (CNS- control) (0.9 ± 0.4 × 10^-6 cm/s)
Quantified Difference~7.8-fold higher permeability coefficient
ConditionsParallel artificial membrane permeability assay (PAMPA-BBB)

Guarantees accurate calibration of in vitro BBB permeability models, allowing researchers to reliably classify novel compounds as CNS-penetrant or non-penetrant.

Mechanistic Validation of Nanoparticle and Liposome Cellular Uptake

Because Chlorpromazine Hydrochloride reliably inhibits dynamin-dependent clathrin-mediated endocytosis (CME) at established concentrations (IC50 ~17.4 µM), it is routinely procured to map the internalization pathways of novel drug delivery systems. By pre-treating cells with chlorpromazine and observing the reduction in nanoparticle uptake compared to caveolae inhibitors (like filipin), researchers can definitively confirm clathrin-dependent entry mechanisms for PEGylated micelles, liposomes, and targeted biologics [1].

Calibration of In Vitro Blood-Brain Barrier (BBB) Permeability Models

Due to its high and highly reproducible permeability coefficient (Pe ~ 7.1 × 10^-6 cm/s), Chlorpromazine Hydrochloride is an essential procurement item for laboratories establishing or validating PAMPA-BBB or Caco-2 cell monolayer assays. It serves as the definitive 'CNS+' positive control, ensuring that the artificial lipid membranes or cell tight junctions are correctly calibrated to predict passive neuro-permeation of pipeline drug candidates [2].

Broad-Spectrum Reference Standard in Neuropharmacological Screening

Unlike highly selective modern antipsychotics, Chlorpromazine Hydrochloride retains a broad multi-target binding profile (including D2, 5-HT2A, H1, and alpha-adrenergic receptors). This makes it the ideal baseline comparator in high-throughput receptor binding assays, allowing pharmacologists to benchmark the selectivity, off-target liability, and therapeutic index of novel psychiatric drug candidates against a classic, well-characterized standard[3].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

Chlorpromazine hydrochloride appears as white or creamy-white odorless crystalline powder with very bitter taste. pH (5% aqueous solution) 4.0-5.5. pH (10% aqueous solution) 4-5. (NTP, 1992)

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

354.0724252 Da

Monoisotopic Mass

354.0724252 Da

Heavy Atom Count

22

Appearance

White to Off-White Solid

Melting Point

378 to 385 °F (decomposes) (NTP, 1992)

UNII

9WP59609J6

GHS Hazard Statements

Aggregated GHS information provided by 99 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (98.99%): Toxic if swallowed [Danger Acute toxicity, oral];
H330 (92.93%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antipsychotic Agents; Phenothiazines

Pharmacology

Chlorpromazine Hydrochloride is the hydrochloride salt form of chlorpromazine, a phenothiazine and traditional antipsychotic agent with anti-emetic activity. Chlorpromazine hydrochloride exerts its antipsychotic effect by blocking postsynaptic dopamine receptors in cortical and limbic areas of the brain, thereby preventing the excess of dopamine in the brain. This leads to a reduction in psychotic symptoms, such as hallucinations and delusions. Chlorpromazine hydrochloride appears to exert its anti-emetic activity by blocking the dopamine receptors in the chemical trigger zone (CTZ) in the brain, thereby relieving nausea and vomiting.

MeSH Pharmacological Classification

Dopamine Antagonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

69-09-0

Wikipedia

Chlorpromazine hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

10H-Phenothiazine-10-propanamine, 2-chloro-N,N-dimethyl-, hydrochloride (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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